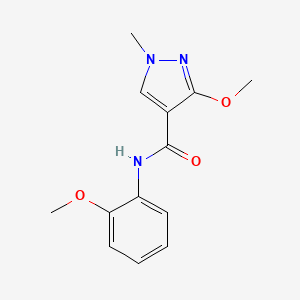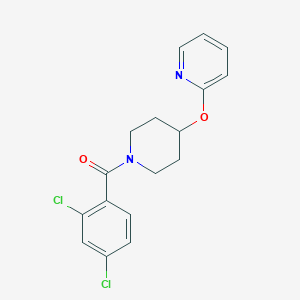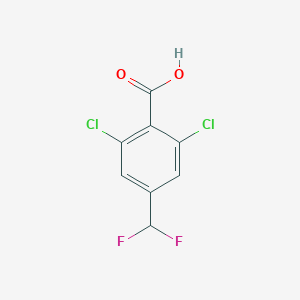
N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene-based analogs have been used in the synthesis of various compounds . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide, also known as N-[2-methyl-2-(thiophen-3-yl)propyl]butanamide:
Pharmaceutical Development
N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide has shown potential in pharmaceutical development due to its structural similarity to other biologically active thiophene derivatives. Thiophene-based compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . This compound could be explored for similar therapeutic applications, potentially leading to the development of new medications.
Organic Semiconductors
Thiophene derivatives are widely used in the field of organic electronics. N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide could be investigated for its use in organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications are crucial for the advancement of flexible and wearable electronic devices.
Corrosion Inhibitors
Thiophene compounds have been studied for their effectiveness as corrosion inhibitors. N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide could be evaluated for its potential to protect metals from corrosion, which is a significant concern in various industries, including construction and transportation .
Agricultural Fungicides
Research has shown that thiophene derivatives can possess fungicidal properties. N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide could be explored for its ability to act as a fungicide, helping to protect crops from fungal infections and thereby improving agricultural productivity .
Biocatalysis
Thiophene derivatives have been used in biocatalysis, where they serve as substrates for enzymatic reactions. N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide could be studied for its potential in biocatalytic processes, which are important for the synthesis of complex organic molecules in a more environmentally friendly manner .
Material Science
In material science, thiophene-based compounds are utilized for their unique electronic properties. N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide could be investigated for its application in the development of new materials with specific electronic, optical, or mechanical properties .
Antioxidant Agents
Thiophene derivatives have been reported to exhibit antioxidant properties. N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide could be researched for its potential as an antioxidant agent, which could have applications in health supplements and food preservation .
Drug Delivery Systems
The unique chemical structure of N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide might be leveraged in the design of novel drug delivery systems. Thiophene derivatives can enhance the solubility and stability of drugs, making them more effective in targeting specific tissues or cells .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
Propriétés
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-4-5-11(14)13-9-12(2,3)10-6-7-15-8-10/h6-8H,4-5,9H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBNHDHOQQFVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C)(C)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-2-(thiophen-3-yl)propyl)butyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2467594.png)



![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)

![Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate](/img/structure/B2467610.png)
![N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2467611.png)
![4-methoxy-N-[(4-methylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B2467612.png)
![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)

